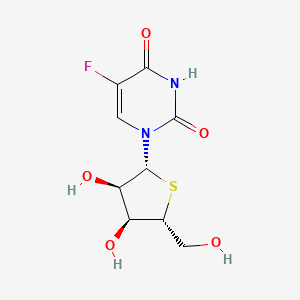

5-Fluoro-4'-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11FN2O5S |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

FLAHATSCJQFZKB-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Fluoro-4'-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Fluoro-4'-thiouridine, a significant purine nucleoside analogue with notable biological activity. The methodologies outlined are based on established chemical principles and previously reported syntheses, offering a foundation for its preparation in a laboratory setting.

Introduction

This compound is a synthetic nucleoside analogue characterized by the substitution of the furanose ring oxygen with a sulfur atom and the presence of a fluorine atom at the 5-position of the uracil base. These modifications confer unique chemical and biological properties, making it a compound of interest for antiviral and anticancer research. The increased stability of the C-N anomeric bond in 4'-thionucleosides makes them more resistant to hydrolysis.[1] This guide details a common and effective method for its synthesis and subsequent purification.

Synthetic Pathway

The primary synthetic route to this compound involves a modified Hilbert-Johnson reaction, also known as the silyl-Hilbert-Johnson or Vorbrüggen reaction. This method facilitates the formation of the N-glycosidic bond between a silylated pyrimidine base and a protected ribose derivative.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose (Protected Thiosugar)

A common precursor for the synthesis of 4'-thionucleosides is a protected 4-thioribose. While various methods exist for its preparation, a multi-step synthesis starting from a readily available sugar like D-ribose is typical. This involves the introduction of the sulfur atom and protection of the hydroxyl groups.

Silylation of 5-Fluorouracil

To enhance its nucleophilicity and solubility in organic solvents, 5-fluorouracil is converted to its 2,4-bis-O-trimethylsilyl derivative.

Protocol:

-

A suspension of 5-fluorouracil in a suitable solvent (e.g., anhydrous acetonitrile) is prepared.

-

An excess of a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), is added to the suspension.

-

The reaction mixture is heated under reflux until the solution becomes clear, indicating the formation of the silylated derivative.

-

The solvent and excess silylating agent are removed under reduced pressure to yield the crude 2,4-bis-O-trimethylsilyl-5-fluorouracil, which is typically used in the next step without further purification.

Condensation Reaction

The key step in the synthesis is the condensation of the protected thiosugar with the silylated 5-fluorouracil.

Protocol:

-

The protected 4-thio-D-ribofuranosyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

The silylated 5-fluorouracil, dissolved in the same solvent, is added to the solution.

-

A Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate) is added dropwise to the reaction mixture at a controlled temperature (often at 0 °C or room temperature).

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, for instance, by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude protected nucleoside.

Deprotection

The protecting groups on the sugar moiety are removed to yield the final product.

Protocol:

-

The crude protected nucleoside is dissolved in a suitable solvent, such as methanol.

-

A catalytic amount of a base, for example, sodium methoxide in methanol, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized with an acidic resin or a weak acid.

-

The mixture is filtered, and the solvent is evaporated to give the crude this compound as a mixture of α and β anomers.

Purification Protocol

The crude product, a mixture of α and β anomers, requires purification to isolate the individual stereoisomers.

Column Chromatography

The primary method for separating the anomeric mixture is column chromatography.

Protocol:

-

A silica gel column is prepared using a suitable solvent system. The choice of eluent is critical for achieving good separation. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly employed.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted, and fractions are collected and analyzed by TLC to identify the separated α and β anomers.

-

Fractions containing the pure anomers are pooled and concentrated.

Crystallization

Further purification and obtaining a solid product can be achieved through crystallization.

Protocol:

-

The purified anomer from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of solvents like methanol/ether).

-

The solution is allowed to cool slowly to room temperature and then further cooled in a refrigerator or freezer to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The relationship between the synthesis and purification stages can be represented as follows:

References

The Biological Activity of 5-Fluoro-4'-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4'-thiouridine is a synthetic pyrimidine nucleoside analog characterized by the substitution of a fluorine atom at the 5-position of the uracil base and a sulfur atom for the oxygen at the 4'-position of the ribose sugar.[1] This dual modification confers unique biochemical properties, positioning it as a molecule of interest for anticancer and antimicrobial research. Its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and the metabolic labeling agent 4-thiouridine (4sU) provides a strong foundation for understanding its mechanism of action and biological effects. This technical guide provides an in-depth overview of the biological activity of this compound in cells, compiling available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.

Core Biological Activities and Mechanism of Action

The biological activity of this compound is predicated on its role as an antimetabolite. Upon cellular uptake, it is anticipated to be metabolized by the same enzymatic pathways that process 5-FU. This metabolic activation is crucial for its cytotoxic effects. The primary mechanisms of action are twofold, targeting both RNA and DNA synthesis.

1. Incorporation into RNA and Disruption of RNA Processing:

Similar to 5-FU, this compound is expected to be converted into its triphosphate form, this compound triphosphate (F-S-UTP), which can then be incorporated into newly synthesized RNA by RNA polymerases. The presence of the 5-fluoro group is known to disrupt RNA processing and function. Specifically, studies on 5-FU have shown that its incorporation into RNA interferes with the maturation of ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[2] This interference can lead to a "nucleolar stress response," characterized by the inhibition of rRNA synthesis and processing, which can, in turn, induce p53-dependent apoptosis.[3] The 4'-thio modification may further alter the conformation of the sugar-phosphate backbone, potentially exacerbating these effects.

2. Inhibition of DNA Synthesis:

Following its conversion to the monophosphate form, this compound can be further metabolized to 5-fluoro-2'-deoxy-4'-thiouridine monophosphate (F-S-dUMP). This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, DNA damage, and ultimately, cell cycle arrest and apoptosis.[5]

Quantitative Data on Biological Activity

Quantitative data for this compound is primarily available for its anticancer and antimicrobial activities. The inhibitory concentrations (IC50) for the α and β anomers have been reported against leukemia cells and Streptococcus faecium.

| Compound | Cell Line/Organism | Activity | Concentration |

| This compound (α anomer) | Leukemia L1210 cells | Growth Inhibition | 4 x 10⁻⁷ M |

| This compound (β anomer) | Leukemia L1210 cells | Growth Inhibition | 2 x 10⁻⁷ M |

| This compound (α anomer) | S. faecium | Inhibitory Activity | 4 x 10⁻⁹ M |

| This compound (β anomer) | S. faecium | Inhibitory Activity | 6 x 10⁻¹⁰ M |

Data sourced from Benchchem.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the methodologies used to study the closely related compounds 5-FU and 4sU are directly applicable.

Cytotoxicity Assay (e.g., MTT or Real-Time Cell Analysis):

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and the absorbance measured.

-

Real-Time Cell Analysis (RTCA): Monitor cell proliferation in real-time using an instrument that measures electrical impedance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Analysis of rRNA Processing by [³²P]-ortho-phosphate Labeling:

This method allows for the direct visualization of the effect of this compound on the synthesis and processing of ribosomal RNA.

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.

-

Metabolic Labeling: Add [³²P]-ortho-phosphate to the culture medium and incubate to allow for its incorporation into newly synthesized RNA.

-

RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

-

Autoradiography: Visualize the radiolabeled rRNA precursors and mature rRNAs by exposing the gel to an X-ray film or a phosphorimager screen.

-

Quantification: Quantify the different rRNA species to assess the impact on processing.

Measurement of this compound Incorporation into RNA by GC-MS:

This highly sensitive method quantifies the amount of the analog incorporated into cellular RNA.

-

Cell Treatment and RNA Isolation: Treat cells with this compound and subsequently isolate total RNA.

-

RNA Hydrolysis: Enzymatically digest the isolated RNA to its constituent nucleosides or bases. This can be achieved using a cocktail of RNases, alkaline phosphatase, and uridine phosphorylase to release 5-fluorouracil.

-

Derivatization: Chemically derivatize the resulting 5-fluorouracil to make it volatile for gas chromatography.

-

GC-MS Analysis: Separate and detect the derivatized 5-fluorouracil using a gas chromatograph coupled to a mass spectrometer.

-

Quantification: Determine the amount of incorporated this compound by comparing the signal to a standard curve.

Apoptosis Assay by Annexin V Staining and Flow Cytometry:

This protocol detects one of the early events in apoptosis, the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining:

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (a DNA intercalating agent) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualizations

Metabolic Activation Pathway

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflow for rRNA Processing Analysis

Caption: Workflow for analyzing the effects on rRNA processing.

Dual Mechanism of Action

Caption: The dual cytotoxic mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 5-Fluoro-4'-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4'-thiouridine is a synthetic nucleoside analog that has demonstrated significant potential as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and biological activity. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its metabolic pathway and development workflow to serve as a valuable resource for the scientific community.

Introduction

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Nucleoside analogs, in particular, have a rich history in the development of anticancer and antiviral drugs. By mimicking endogenous nucleosides, these compounds can interfere with critical cellular processes such as DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation. This compound emerges from this class of compounds, incorporating both a fluorine atom at the 5-position of the pyrimidine ring and a sulfur atom in place of the 4'-oxygen of the ribose moiety. This unique combination of structural modifications was hypothesized to confer potent biological activity. This guide delves into the foundational research and development of this promising molecule.

Synthesis

The synthesis of this compound was achieved through a modified Hilbert-Johnson reaction. This method involves the condensation of a silylated pyrimidine base with a protected sugar derivative.

Experimental Protocol: Synthesis of this compound (Representative Protocol)

Materials:

-

5-Fluorouracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose

-

Stannic chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of 5-Fluorouracil: A suspension of 5-fluorouracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear, indicating the formation of the silylated derivative. The excess HMDS is then removed under reduced pressure.

-

Glycosylation: The dried silylated 5-fluorouracil is dissolved in anhydrous dichloromethane. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose is added. The mixture is cooled in an ice bath, and a solution of stannic chloride in dichloromethane is added dropwise with stirring. The reaction is allowed to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the protected nucleoside.

-

Deprotection: The purified protected nucleoside is dissolved in anhydrous methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the filtrate is concentrated to dryness. The final product, this compound, is purified by recrystallization.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of ribosomal RNA (rRNA) synthesis and processing. As a uridine analog, it can be metabolized by cellular enzymes and incorporated into RNA. The presence of the 5-fluoro and 4'-thio modifications likely disrupts the normal processing of rRNA precursors, leading to a deficit in mature ribosomes and subsequent inhibition of protein synthesis and cell growth.

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Biological Activity

This compound has demonstrated potent in vitro activity against both cancer cell lines and bacteria.

Anticancer Activity

The compound has shown significant growth inhibitory effects against L1210 leukemia cells.

Materials:

-

L1210 leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: L1210 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours.

-

Compound Treatment: A serial dilution of this compound is prepared in the culture medium. 100 µL of each concentration is added to the respective wells in triplicate. Control wells receive medium without the compound.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a plate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity

This compound has also been found to inhibit the growth of the bacterium Streptococcus faecium.

Materials:

-

Streptococcus faecium strain

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

This compound stock solution

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: An overnight culture of S. faecium is diluted in fresh TSB to a starting optical density (OD₆₀₀) of approximately 0.05.

-

Compound Addition: A serial dilution of this compound is prepared in TSB. 100 µL of the bacterial suspension and 100 µL of the compound solution are added to each well of a 96-well plate in triplicate.

-

Incubation: The plate is incubated at 37°C with shaking for 18-24 hours.

-

Growth Measurement: The optical density at 600 nm is measured using a plate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the MIC (Minimum Inhibitory Concentration) or IC₅₀ is determined.

Quantitative Data

The following tables summarize the reported in vitro biological activity of this compound.

Table 1: In Vitro Anticancer Activity

| Cell Line | Compound | IC₅₀ (M) |

| L1210 Leukemia | α-anomer of this compound | 4 x 10⁻⁷ |

| L1210 Leukemia | β-anomer of this compound | 2 x 10⁻⁷ |

Table 2: In Vitro Antimicrobial Activity

| Bacterial Strain | Compound | IC₅₀ (M) |

| S. faecium | α-anomer of this compound | 4 x 10⁻⁹ |

| S. faecium | β-anomer of this compound | 6 x 10⁻¹⁰ |

| S. faecium (5-FU resistant) | This compound | Active |

| S. faecium (5-F-uridine resistant) | This compound | Active |

Development Workflow

The development of a novel therapeutic agent like this compound follows a structured pipeline from initial discovery to potential clinical application.

Caption: A generalized workflow for the development of this compound.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity as both an anticancer and antimicrobial agent. Its unique chemical structure contributes to its potent inhibition of fundamental cellular processes. The data presented in this guide highlight its potential for further development. Future research should focus on comprehensive preclinical studies, including in vivo efficacy in animal models, detailed pharmacokinetic and toxicology profiles, and elucidation of the precise molecular interactions responsible for its biological effects. These studies will be crucial in determining the viability of this compound as a candidate for clinical investigation.

5-Fluoro-4'-thiouridine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of 5-Fluoro-4'-thiouridine, a synthetic pyrimidine nucleoside analog. The information is compiled from peer-reviewed scientific literature to support research and development in medicinal chemistry and molecular biology.

Core Chemical Properties and Structure

This compound is a derivative of the natural pyrimidine nucleoside, uridine. It is characterized by two key modifications: the substitution of a hydrogen atom with a fluorine atom at the 5-position of the uracil base and the replacement of the oxygen atom in the ribofuranose ring with a sulfur atom at the 4'-position.[1] These modifications confer unique chemical and biological properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁FN₂O₅S | [1][2] |

| Molecular Weight | 278.26 g/mol | [1][2] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-fluoropyrimidine-2,4-dione | [3] |

| Physical Form | Solid | [2] |

| Purity | ≥95.0% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Optical Rotation | [α]²⁸D -22.9° (c 2.1, water) for a related compound, suggesting chirality. | [4] |

Synthesis and Characterization

The synthesis of this compound has been reported via the condensation of a protected 4-thio-D-ribofuranosyl chloride with the 2,4-bis-O-trimethylsilyl derivative of 5-fluorouracil.[4] A common method for the thionation of the related compound, 2',3',5'-tri-O-acetyl-5-fluorouridine, involves the use of Lawesson's reagent.[1][5]

Experimental Protocols

Synthesis of this compound (General Procedure):

This protocol is a generalized representation based on the synthesis of related 4'-thio nucleosides.

-

Protection of 5-Fluorouridine: The hydroxyl groups of 5-fluorouridine are first protected, for example, by acetylation using acetic anhydride in pyridine.

-

Thionation: The protected 5-fluorouridine is then subjected to thionation. A common reagent for this step is Lawesson's reagent, typically refluxed in a high-boiling solvent such as toluene or dioxane.[1]

-

Deprotection: The protecting groups are removed to yield this compound. For acetyl groups, this is often achieved by treatment with methanolic ammonia.[3]

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound and its derivatives can be confirmed using 1H, 13C, and 19F NMR spectroscopy. The fluorine atom at the 5-position provides a unique spectral handle for 19F NMR.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of this compound can be assessed by reverse-phase HPLC. A typical method for related compounds involves a C18 column with a mobile phase gradient of acetonitrile in an aqueous buffer, with UV detection.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, confirming the stereochemistry and the conformation of the thiosugar ring.[4]

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, including anticancer and antimicrobial effects.[3] The presence of the 5-fluoro group is a well-established strategy in medicinal chemistry for imparting biological activity.[1]

Table 2: Biological Activity of this compound

| Target/Assay | α-anomer IC₅₀ | β-anomer IC₅₀ | Source |

| Leukemia L1210 cell growth | 4 x 10⁻⁷ M | 2 x 10⁻⁷ M | [3] |

| Streptococcus faecium growth | 4 x 10⁻⁹ M | 6 x 10⁻¹⁰ M | [3] |

Of note, this compound retains marked activity against strains of S. faecium that are resistant to 5-fluorouracil and 5-fluorouridine.[3]

The proposed mechanism of action for this compound is analogous to that of other fluoropyrimidine nucleosides, primarily through its effects on RNA and protein synthesis. After cellular uptake, it is likely phosphorylated to its triphosphate form and incorporated into RNA. This incorporation can disrupt RNA processing and function.[6] Studies on S. faecium have shown that this compound more significantly reduces the total protein content of the cells compared to its effect on RNA or DNA content, suggesting a primary impact on protein synthesis.[4]

The 4'-thio modification can also alter the conformation of the sugar moiety, which may affect its recognition by cellular enzymes and its incorporation into nucleic acids.[1]

Caption: Proposed metabolic activation and mechanism of action.

Photochemical Properties

This compound exhibits interesting photochemical properties. It is photoreactive and can form highly fluorescent, thermally stable photoadducts with thymidine upon exposure to UV light.[7] This property makes it a valuable tool for studying nucleic acid-protein interactions through photo-crosslinking experiments.[3] The 4-thio group allows for these photo-crosslinking studies.[3]

Conclusion

This compound is a synthetic nucleoside analog with significant potential in anticancer and antimicrobial research. Its unique structure, combining a 5-fluoro substituent and a 4'-thio modification, results in potent biological activity and interesting photochemical properties. Further research into its specific cellular targets and detailed mechanism of action may lead to the development of novel therapeutic agents and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Excited state properties of 5-fluoro-4-thiouridine derivative† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Stability of 5-Fluoro-4'-thiouridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability of 5-Fluoro-4'-thiouridine, a synthetic nucleoside analog with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on its core components—5-fluorouracil and 4'-thiouridine—and related fluorinated and thio-modified nucleoside analogs. The guide outlines predicted metabolic pathways, presents relevant pharmacokinetic data from analogous compounds, and provides detailed experimental protocols for researchers to determine the precise in vivo stability, tissue distribution, and metabolic fate of this compound. This information is intended to support further preclinical development and mechanistic studies of this compound.

Introduction

This compound is a synthetic pyrimidine nucleoside analog characterized by the substitution of a hydrogen atom with fluorine at the 5-position of the uracil base and the replacement of the 4'-oxygen atom of the ribose sugar with sulfur. These modifications are known to impart significant biological activities, including potential antiviral and anticancer properties, by mimicking natural nucleosides and interfering with nucleic acid metabolism. The fluorine at the 5-position can enhance binding to target enzymes and improve metabolic stability, while the 4'-thio modification can alter the sugar pucker conformation and influence interactions with cellular machinery.

A critical aspect of the preclinical development of any new therapeutic agent is the thorough characterization of its in vivo stability and pharmacokinetic profile. This guide addresses this need for this compound by providing a framework for understanding its likely metabolic fate and offering detailed methodologies for its empirical investigation.

Predicted In Vivo Metabolism and Stability

Direct in vivo stability data for this compound is not currently available in the public domain. However, based on the well-documented metabolism of its constituent parts, 5-fluorouracil (5-FU) and thiopurine nucleosides, a hypothetical metabolic pathway can be proposed.

The primary routes of metabolism are expected to involve:

-

Anabolic Pathway (Activation): this compound is likely to be a substrate for cellular kinases, leading to its phosphorylation to the monophosphate (5-F-4'-S-UMP), diphosphate (5-F-4'-S-UDP), and ultimately the active triphosphate form (5-F-4'-S-UTP). This active metabolite can then be incorporated into RNA, leading to disruption of RNA synthesis and function.

-

Catabolic Pathway (Degradation): The 5-fluorouracil base is susceptible to degradation by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism of 5-FU. This pathway would lead to the formation of inactive metabolites such as dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL), which are ultimately excreted. The 4'-thio-ribose moiety may be cleaved by nucleoside phosphorylases, releasing the 5-fluorouracil base for subsequent catabolism.

The overall in vivo stability of this compound will be determined by the balance between these anabolic and catabolic pathways.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the expected in vivo behavior of this compound, the following table summarizes key pharmacokinetic parameters for 5-fluorouracil.

| Compound | Parameter | Value | Species | Notes |

| 5-Fluorouracil | Plasma Half-life (t½) | 8 - 20 minutes | Human | Rapidly eliminated from plasma. |

| Tissue Distribution | Intestine, Spleen, Liver, Bone Marrow | Rat, Rabbit | Extensive distribution to various tissues.[1] |

It is important to note that the 4'-thio modification in this compound may alter its susceptibility to enzymatic degradation and transport across cell membranes, potentially leading to a different pharmacokinetic profile compared to 5-fluorouracil alone.

Experimental Protocols

To facilitate the empirical determination of the in vivo stability of this compound, this section provides detailed, adaptable protocols for key experiments.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., saline, PBS with a solubilizing agent)

-

Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS system

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle at a known concentration.

-

Animal Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, oral gavage). A typical dose might range from 1 to 50 mg/kg, depending on anticipated potency and solubility.

-

Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing, collect blood samples (typically 20-50 µL) from a subset of animals at each time point (serial sampling from the same animal is also possible with appropriate techniques).

-

Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method (see Protocol 4.2).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound and its metabolites in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Internal standard (IS) - a stable isotope-labeled version of this compound or a structurally similar compound.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

-

Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for this compound and its expected metabolites (parent ion -> fragment ion).

-

Optimize MS parameters such as collision energy, declustering potential, and ion source temperature.

-

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Stability Assessment

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion

While direct experimental data on the in vivo stability of this compound is lacking, this technical guide provides a robust framework for its investigation. By understanding the metabolic pathways of its constituent components and employing the detailed experimental protocols provided, researchers can effectively characterize its pharmacokinetic profile. The proposed metabolic pathways and experimental workflows serve as a starting point for further studies, which are essential for the continued development of this compound as a potential therapeutic agent. The generation of empirical data through the methodologies outlined herein will be critical in elucidating its mechanism of action, optimizing dosing regimens, and ensuring its safe and effective translation to clinical applications.

References

An In-depth Technical Guide to 5-Fluoro-4'-thiouridine Incorporation into Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA has become an indispensable tool for studying the dynamics of gene expression, including transcription, RNA processing, and decay. This guide focuses on 5-Fluoro-4'-thiouridine (F4S-U), a modified nucleoside analog that can be metabolically incorporated into newly synthesized RNA. The introduction of a fluorine atom at the 5-position and a thiol group at the 4'-position of the uridine base confers unique chemical properties, making it a valuable probe for various applications in molecular biology and drug development.

This technical guide provides a comprehensive overview of the incorporation of F4S-U into nascent RNA, including detailed experimental protocols, data presentation, and visualization of key processes. While specific data and protocols for F4S-U are limited in the current literature, this guide adapts well-established protocols for the closely related analog, 4-thiouridine (4sU), providing a robust starting point for researchers.

Core Concepts: The Workflow of F4S-U Labeling

The fundamental principle behind F4S-U labeling involves its uptake by cells, conversion into the triphosphate form (F4S-UTP) by cellular enzymes, and subsequent incorporation into elongating RNA chains by RNA polymerases in place of uridine triphosphate (UTP). The incorporated F4S-U then serves as a chemical handle for the enrichment and analysis of newly transcribed RNA.

The overall experimental workflow can be summarized in the following key steps:

-

Metabolic Labeling: Cells are incubated with F4S-U for a defined period, allowing its incorporation into nascent RNA transcripts.

-

Total RNA Isolation: Total RNA, containing both pre-existing and newly synthesized F4S-U-labeled RNA, is extracted from the cells.

-

Biotinylation: The thiol group of the incorporated F4S-U is specifically biotinylated, attaching a biotin molecule that serves as a high-affinity tag.

-

Purification of Labeled RNA: The biotinylated RNA is selectively captured using streptavidin-coated beads, separating it from the unlabeled, pre-existing RNA.

-

Elution and Downstream Analysis: The purified, newly transcribed RNA is eluted from the beads and can be used in a variety of downstream applications, such as RT-qPCR, microarray analysis, or next-generation sequencing.

Figure 1: Overall workflow for F4S-U metabolic labeling of nascent RNA.

Quantitative Data Summary

Quantitative data for F4S-U is still emerging. The tables below summarize available data for F4S-U and related, relevant compounds like 4sU and 5-Fluorouracil (5-FU) to provide context for experimental design.

Table 1: Recommended Starting Concentrations for 4sU Labeling (Adaptable for F4S-U)

| Duration of Labeling | Recommended 4sU Concentration (µM) |

| < 10 minutes | 500 - 20,000 |

| 15 - 30 minutes | 500 - 1,000 |

| 60 minutes | 200 - 500 |

| 120 minutes | 100 - 200 |

Data adapted from studies on 4sU and may require optimization for F4S-U.[1]

Table 2: Cytotoxicity Data for 5-Fluorouracil (5-FU) in Various Cell Lines

| Cell Line | IC50 (µg/ml) after 72h |

| HEK293 | Not significantly affected at lower doses, significant decrease in viability at ≥ 31.25 µg/ml |

| HeLa | Not significantly affected at lower doses, significant decrease in viability at ≥ 15.625 µg/ml |

This data for 5-FU provides a preliminary reference for potential cytotoxicity of fluorinated pyrimidine analogs. Direct cytotoxicity testing for F4S-U is highly recommended.[1]

Experimental Protocols

The following protocols are adapted from well-established methods for 4sU labeling and provide a detailed starting point for working with F4S-U. It is critical to note that these protocols may require optimization for your specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Nascent RNA with F4S-U

This protocol outlines the steps for incubating cells with F4S-U to label newly transcribed RNA.

Materials:

-

Cell culture medium appropriate for your cell line

-

This compound (F4S-U) stock solution (e.g., 50 mM in sterile, RNase-free water or DMSO)

-

Tissue culture plates (10 cm or 15 cm)

-

TRIzol reagent

Procedure:

-

Plate cells to reach 70-80% confluency at the time of labeling.

-

Prepare the F4S-U-containing medium by diluting the stock solution to the desired final concentration (refer to Table 1 for guidance). It is recommended to test a range of concentrations to balance labeling efficiency and potential cytotoxicity.

-

Aspirate the existing medium from the cells and replace it with the F4S-U-containing medium.

-

Incubate the cells for the desired labeling period in the dark, as thiouridine analogs can be photo-reactive.[1]

-

To stop the labeling, aspirate the F4S-U medium and add TRIzol directly to the plate to lyse the cells (e.g., 3 mL for a 10 cm plate).

-

Ensure complete cell lysis by scraping the plate and collecting the lysate.

-

Proceed immediately with total RNA extraction or store the TRIzol lysate at -80°C.

Protocol 2: Total RNA Extraction

This protocol describes the isolation of total RNA from the TRIzol lysate.

Materials:

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

RNA Precipitation Solution (0.8 M Sodium Citrate, 1.2 M NaCl)

Procedure:

-

To 1 mL of TRIzol lysate, add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.[2]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add an equal volume of isopropanol and 1/10 volume of RNA Precipitation Solution. Mix well and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

Determine the RNA concentration and purity using a spectrophotometer.

Protocol 3: Biotinylation of F4S-U Labeled RNA

This protocol details the chemical attachment of biotin to the thiol group of incorporated F4S-U.

Materials:

-

EZ-Link Biotin-HPDP (or a similar thiol-reactive biotinylation reagent)

-

Dimethylformamide (DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

5 M NaCl

-

Isopropanol

-

Chloroform or Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Procedure:

-

Prepare a 1 mg/mL stock solution of Biotin-HPDP in DMF.

-

In an RNase-free tube, combine the following for every 1 µg of total RNA:

-

Total RNA (up to 100 µg per reaction)

-

1 µL of 10x Biotinylation Buffer

-

2 µL of Biotin-HPDP (1 mg/mL)

-

RNase-free water to a final volume of 7 µL per 1 µg of RNA.[1]

-

-

Incubate the reaction at room temperature for 1.5 hours with rotation, protected from light.

-

To remove unreacted biotin, add an equal volume of chloroform or phenol:chloroform. Vortex vigorously and centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.

-

Incubate at -20°C for at least 30 minutes and then centrifuge at high speed for 20 minutes at 4°C to pellet the biotinylated RNA.

-

Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 4: Purification of Biotinylated RNA

This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

-

Streptavidin-coated magnetic beads

-

Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20)

-

Elution Buffer (e.g., 100 mM DTT)

Procedure:

-

Wash the required amount of streptavidin beads according to the manufacturer's instructions.

-

Resuspend the beads in a suitable binding buffer.

-

Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes to denature secondary structures.[1]

-

Add the denatured RNA to the washed streptavidin beads and incubate at room temperature for 15 minutes with rotation.

-

Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).

-

Wash the beads extensively with the Washing Buffer to remove non-specifically bound RNA. Perform several washes, alternating between room temperature and 65°C washes for increased stringency.

-

To elute the captured RNA, resuspend the beads in Elution Buffer (containing DTT to cleave the disulfide bond of Biotin-HPDP) and incubate for 5-10 minutes.

-

Place the tube on the magnetic stand and collect the supernatant containing the purified newly transcribed RNA.

-

Perform a second elution and pool the eluates.

-

Precipitate the eluted RNA using standard ethanol precipitation, and resuspend in RNase-free water for downstream applications.

Signaling Pathways and Cellular Effects

The incorporation of thiolated and fluorinated uridine analogs can have various effects on cellular processes. While specific signaling pathways affected by F4S-U are not yet well-defined, studies on 4sU and 5-FU provide valuable insights.

High concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response.[3] This can result in the translocation of nucleolar proteins and the stabilization of the tumor suppressor p53.[3]

Figure 2: Potential nucleolar stress pathway induced by high concentrations of F4S-U.

Furthermore, the incorporation of 5-FU into RNA is known to interfere with RNA processing and function, contributing to its cytotoxic effects in cancer therapy.[4] Given its structural similarities, F4S-U may also impact these pathways. Researchers using F4S-U should be mindful of these potential off-target effects and titrate the concentration and labeling time to minimize cellular stress while achieving sufficient labeling for their application.

Applications in Drug Development and Research

The unique properties of F4S-U open up several applications for researchers and drug development professionals:

-

Studying RNA Dynamics: F4S-U labeling allows for the precise measurement of RNA synthesis and decay rates, providing a dynamic view of gene expression regulation in response to drug treatment or other stimuli.

-

Photoaffinity Labeling and Crosslinking: The thiouridine moiety in F4S-U is photo-activatable, enabling the crosslinking of RNA to interacting proteins upon exposure to UV light.[5] This is a powerful tool for identifying and mapping RNA-protein interaction sites, which are often critical for drug action.

-

Target Identification and Validation: By analyzing changes in the synthesis and stability of specific transcripts after drug treatment, researchers can identify downstream targets of a compound and validate its mechanism of action.

-

Development of Novel Therapeutics: As a fluorinated pyrimidine analog, F4S-U itself has potential as an anticancer agent, similar to 5-FU.[2] Its incorporation into RNA can disrupt RNA metabolism and induce cytotoxicity in rapidly dividing cancer cells.

Figure 3: Key applications of this compound in research and drug development.

Conclusion

This compound is a promising tool for the study of nascent RNA biology and holds potential for therapeutic applications. While the field is still developing specific protocols and a comprehensive understanding of its cellular effects, the extensive knowledge base for the related compound 4-thiouridine provides a solid foundation for its use. By carefully adapting existing protocols and considering the potential for off-target effects, researchers can leverage the unique properties of F4S-U to gain deeper insights into the dynamic world of the transcriptome. As with any metabolic labeling approach, careful optimization and appropriate controls are paramount to ensure the generation of robust and reliable data.

References

- 1. jobiost.com [jobiost.com]

- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome Quality Control mitigates the cytotoxicity of ribosome collisions induced by 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Potential of 5-Fluoro-4'-thiouridine in Oncology: A Technical Whitepaper on Hypothesized Cytotoxic Effects

Disclaimer: This document provides a comprehensive technical overview of the hypothesized cytotoxic effects of 5-Fluoro-4'-thiouridine on cancer cells. Due to a lack of specific published research on this particular nucleoside analog, this guide synthesizes information from studies on its structural relatives, namely 5-Fluorouracil (5-FU) and various 4'-thionucleoside analogs. The proposed mechanisms of action, signaling pathways, and expected quantitative outcomes are therefore theoretical and intended to guide future research in this area.

Introduction

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Nucleoside analogs have long been a foundational class of chemotherapeutic agents, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and cellular metabolism. 5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a mainstay in the treatment of various solid tumors for decades.[1] Concurrently, modifications to the sugar moiety of nucleosides, such as the substitution of the 4'-oxygen with sulfur to create 4'-thionucleosides, have been explored to enhance metabolic stability and biological activity.[2][3]

This whitepaper focuses on the novel compound this compound, a molecule that integrates both of these key modifications. While direct experimental data on its cytotoxic effects are not yet available in the public domain, its structural design suggests a multi-faceted mechanism of action with the potential for potent anticancer activity. This document will therefore present a hypothesized cytotoxic profile of this compound, drawing parallels from the well-established mechanisms of 5-fluorinated pyrimidines and the known biological impact of 4'-thionucleosides. We will delineate its probable molecular targets, its likely impact on cellular processes such as apoptosis and cell cycle progression, and provide detailed protocols for its future experimental validation.

Hypothesized Mechanism of Action

The cytotoxic effects of this compound are likely to be multifaceted, stemming from the combined properties of its 5-fluorinated base and its 4'-thio-modified sugar ring. It is proposed that, following cellular uptake, this compound is metabolized into its active forms, which can then interfere with both DNA and RNA synthesis and function.

Interference with DNA Synthesis

A primary mechanism of action for 5-fluorinated pyrimidines is the inhibition of thymidylate synthase (TS).[1] Following its conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the molecule forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[1] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The resulting "thymineless death" is a potent inducer of apoptosis in rapidly proliferating cancer cells.[1] It is highly probable that this compound, after appropriate metabolic conversion, will also act as a TS inhibitor.

Disruption of RNA Function

The second major cytotoxic pathway for 5-fluorinated pyrimidines involves their incorporation into RNA.[1] After being metabolized to 5-fluorouridine triphosphate (FUTP), the analog is incorporated into various RNA species in place of uridine triphosphate (UTP). This can disrupt RNA processing, splicing, and translation, leading to what is known as "RNA stress".[1] This interference with RNA function can also contribute to the induction of apoptosis.

The Role of the 4'-Thio Modification

The substitution of the ribose 4'-oxygen with a sulfur atom is known to confer several properties to nucleoside analogs that are relevant to their potential as anticancer agents. This modification can:

-

Increase Metabolic Stability: 4'-Thionucleosides often exhibit greater resistance to degradation by nucleoside phosphorylases, which can prolong their intracellular half-life and enhance their therapeutic window.[2]

-

Alter Sugar Conformation: The presence of a sulfur atom in the furanose ring can alter the sugar pucker, which in turn can affect how the nucleoside analog interacts with polymerases and kinases.[3] This may lead to more efficient phosphorylation to its active triphosphate form or preferential incorporation into nascent nucleic acid chains.

-

Induce Cytotoxicity: Several 2'-deoxy-4'-thio pyrimidine nucleosides have demonstrated cytotoxicity against various cancer cell lines.[4]

Predicted Effects on Cellular Signaling Pathways

Based on the hypothesized dual mechanism of action, this compound is predicted to activate cellular stress pathways leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

The induction of apoptosis is a hallmark of effective chemotherapeutic agents. Both DNA damage (via TS inhibition) and RNA stress are potent triggers of the intrinsic apoptotic pathway. This would likely involve the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Cell Cycle Arrest

Disruption of DNA synthesis typically leads to an arrest in the S-phase of the cell cycle, as the cell's checkpoint mechanisms detect the stalling of replication forks. The resulting DNA damage can also trigger a G2/M arrest to prevent entry into mitosis with a damaged genome.

Quantitative Data Presentation (Comparative Examples)

As no specific data for this compound is available, the following tables present representative data for the well-studied analog, 5-Fluorouracil (5-FU), to provide a contextual framework for the types of quantitative data that would be generated in preclinical studies.

Table 1: Comparative IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | ~5 |

| MCF-7 | Breast Adenocarcinoma | ~35[5] |

| A549 | Lung Carcinoma | ~10 |

| PANC-1 | Pancreatic Carcinoma | ~25 |

Note: IC50 values are highly dependent on the assay conditions and exposure time. The values presented are approximate and for illustrative purposes.

Table 2: Illustrative Apoptosis Induction by 5-Fluorouracil

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| HCT116 | 10 | ~30% |

| HCT116 | 50 | ~65% |

Note: This data is hypothetical and serves as an example of expected results from an apoptosis assay.

Table 3: Representative Cell Cycle Analysis Following 5-Fluorouracil Treatment

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 45% | 35% | 20% |

| 5-FU (10 µM) | 30% | 55% | 15% |

Note: This data is hypothetical and illustrates a typical S-phase arrest.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Protocol:

-

Treat cells with this compound as in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized dual mechanism of this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating the cytotoxic effects.

Conclusion and Future Directions

This compound represents a rationally designed nucleoside analog with the potential for significant cytotoxic activity against cancer cells. By combining the established anticancer properties of a 5-fluorinated pyrimidine base with the stability and conformational advantages of a 4'-thio-modified sugar, this compound is hypothesized to act as a dual inhibitor of both DNA and RNA synthesis and function. The proposed mechanisms, including thymidylate synthase inhibition and induction of RNA stress, are expected to culminate in robust cell cycle arrest and apoptosis in malignant cells.

The lack of direct experimental evidence underscores the critical need for preclinical evaluation of this compound. The experimental protocols detailed in this whitepaper provide a clear roadmap for a thorough investigation of its cytotoxic effects. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, elucidating its precise effects on cell cycle progression and apoptosis, and confirming its molecular targets through biochemical and molecular biology techniques. Such research will be pivotal in determining whether the theoretical promise of this compound can be translated into a tangible and effective therapeutic strategy for cancer treatment.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excited State Properties of 5-Fluoro-4'-thiouridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excited-state properties of 5-Fluoro-4'-thiouridine and its derivatives. This class of molecules is of significant interest due to its potential applications in photodynamic therapy and as photoaffinity labels for studying nucleic acid-protein interactions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical photophysical pathways.

Core Excited State Properties

The photophysical behavior of this compound derivatives is characterized by efficient intersystem crossing to the triplet state upon photoexcitation. This triplet state is a key intermediate that can undergo further reactions, including energy transfer to molecular oxygen to produce highly reactive singlet oxygen, a cornerstone of photodynamic therapy.

Data Presentation

The following tables summarize the key excited-state properties for 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) and provide a comparison with other 5-halogenated 4-thiouridine derivatives.

Table 1: Excited State Properties of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) in Acetonitrile [1]

| Property | Value |

| Intrinsic Triplet Lifetime (τT) | 4.2 ± 0.7 µs |

| Triplet State Formation Quantum Yield (ΦT) | 0.79 ± 0.01 |

| Triplet Quenching Rate Constant by O2 (kqO2) | Diffusion-controlled |

| Self-Quenching Rate Constant (ksq) | Diffusion-controlled |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.61 ± 0.02 (oxygen-saturated) |

| Fraction of Triplet Quenching by O2 leading to 1O2 (SΔ) | 0.78 ± 0.01 |

Table 2: Comparative Excited State Properties of 2',3',5'-tri-O-acetyl-5-halogeno-4-thiouridine Derivatives (XTU) in CCl4

| Derivative (X) | Phosphorescence Quantum Yield (φp0) | Intrinsic Triplet Lifetime (τT10) [µs] | Self-Quenching Rate Constant (ksq) [M-1s-1] | Photochemical Decay Quantum Yield (Φpch) |

| F | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract |

| Cl | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract |

| Br | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract |

| I | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract | Data not available in the provided abstract |

Note: While a study on the 5-halogeno substituted derivatives (F, Cl, Br, I) has been referenced, the specific quantitative data for phosphorescence quantum yields, intrinsic triplet lifetimes, self-quenching rate constants, and photochemical decay quantum yields were not available in the provided search results.

Experimental Protocols

The characterization of the excited-state properties of this compound derivatives relies on a suite of specialized spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.

Nanosecond Transient Absorption Spectroscopy

This technique is employed to detect and characterize the transient triplet excited state of the molecule.

Objective: To measure the absorption spectrum and decay kinetics of the triplet state.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound derivative in a spectroscopic grade solvent (e.g., acetonitrile) to a concentration that yields an absorbance of approximately 0.1-0.2 at the excitation wavelength.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet state. For oxygen quenching studies, solutions are saturated with oxygen.

-

-

Instrumentation:

-

Excitation Source: A Q-switched Nd:YAG laser is a common choice, with the third harmonic (355 nm) or fourth harmonic (266 nm) providing suitable excitation wavelengths for nucleoside analogs.

-

Probe Source: A high-intensity pulsed Xenon arc lamp provides a broadband probe beam.

-

Detection System: A monochromator coupled with a photomultiplier tube (PMT) or an intensified charge-coupled device (ICCD) camera is used to detect the change in absorbance of the probe beam.

-

Data Acquisition: A digital oscilloscope records the time-resolved signal from the detector.

-

-

Procedure:

-

The sample is placed in a quartz cuvette in the light path of the instrument.

-

The sample is excited with a nanosecond laser pulse.

-

The change in absorbance of the probe light is monitored as a function of time after the laser flash.

-

Transient absorption spectra are constructed by measuring the change in absorbance at various wavelengths.

-

The decay kinetics of the triplet state are determined by monitoring the decay of the transient absorption signal at a specific wavelength corresponding to the triplet absorption maximum.

-

Time-Resolved Thermal Lensing

This technique is used to study the non-radiative decay processes and to determine the quantum yield of triplet state formation.

Objective: To measure the heat released during non-radiative decay from the excited state.

Methodology:

-

Sample Preparation:

-

Prepare the sample solution as described for transient absorption spectroscopy. A reference sample with a known photothermal quantum yield is also prepared.

-

-

Instrumentation:

-

Excitation Laser: A pulsed laser to excite the sample.

-

Probe Laser: A continuous-wave (CW) laser with a wavelength that is not absorbed by the sample.

-

Detector: A photodiode with a pinhole placed in the center of the probe beam.

-

-

Procedure:

-

The excitation laser pulse creates a "thermal lens" in the sample due to localized heating from non-radiative decay.

-

This thermal lens causes a change in the refractive index of the solvent, which in turn defocuses the co-axial probe beam.

-

The change in the intensity of the probe beam passing through the pinhole is measured as a function of time.

-

The amplitude of the thermal lensing signal is proportional to the amount of heat released.

-

By comparing the signal from the sample to that of a reference compound, the quantum yield of heat generation, and consequently the quantum yield of the triplet state, can be determined.

-

Near-Infrared (NIR) Emission Spectroscopy

This method is used for the direct detection of singlet oxygen produced through energy transfer from the triplet state of the this compound derivative.

Objective: To detect and quantify the production of singlet oxygen (1O2).

Methodology:

-

Sample Preparation:

-

Dissolve the sample in a solvent suitable for NIR spectroscopy (e.g., acetonitrile, deuterated solvents can enhance the singlet oxygen lifetime).

-

Saturate the solution with oxygen by bubbling with O2 gas.

-

-

Instrumentation:

-

Excitation Source: A laser or a high-intensity lamp with a monochromator to select the excitation wavelength.

-

Detection System: A highly sensitive NIR detector, such as a liquid nitrogen-cooled germanium detector or a specialized photomultiplier tube, coupled to a monochromator.

-

Filters: Long-pass filters are used to block the excitation light and any fluorescence from the sample.

-

-

Procedure:

-

The sample is irradiated at a wavelength where it absorbs.

-

The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is monitored.

-

The quantum yield of singlet oxygen production (ΦΔ) is determined by comparing the integrated intensity of the 1270 nm emission to that of a standard photosensitizer with a known ΦΔ under identical experimental conditions.

-

Visualizations

The following diagrams illustrate the key photophysical pathways and a general experimental workflow for the characterization of this compound derivatives.

Caption: Photophysical pathway of this compound derivatives.

Caption: Experimental workflow for characterizing excited state properties.

References

Methodological & Application

Application Notes and Protocols for RNA Metabolic Labeling Using 5-Fluoro-4'-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA transcripts is a powerful technique for studying RNA synthesis, processing, decay, and trafficking. 4-Thiouridine (4sU) is a widely used uridine analog for this purpose. This document provides detailed application notes and protocols for the use of a related compound, 5-Fluoro-4'-thiouridine (F-4S-U), in RNA metabolic labeling. While protocols for 4sU are well-established, the use of F-4S-U is less documented for this specific application. The protocols provided here are based on established methods for 4sU and should be considered as a starting point for optimization. The addition of a fluorine atom at the 5-position may influence cellular uptake, incorporation into RNA, and cytotoxicity.

This compound, a purine nucleoside analogue, holds potential for applications in cancer research by targeting indolent lymphoid malignancies through the inhibition of DNA synthesis and induction of apoptosis.[1] The fluorination of uridine analogs can lead to cytotoxic effects by interfering with essential cellular processes. For instance, 5-fluorouridine (5-FU) is known to inhibit the maturation of ribosomal RNA (rRNA).[2][3] Therefore, it is crucial to empirically determine the optimal concentration and labeling time for F-4S-U to balance efficient labeling with minimal cellular perturbation.